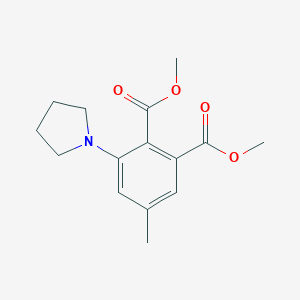
3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione, also known as FICD, is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields. FICD is a yellow crystalline solid that is soluble in organic solvents and is synthesized through various methods.
Mécanisme D'action
The mechanism of action of 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways in the body. This inhibition leads to the anti-inflammatory and antioxidant effects observed in studies.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has anti-inflammatory and antioxidant effects, which may be due to its ability to inhibit certain enzymes and signaling pathways in the body. 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has also been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione in lab experiments is its ability to exhibit anti-inflammatory and antioxidant properties, which may be useful in the development of new drugs for the treatment of various diseases. However, one limitation of using 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione is its relatively complex synthesis method, which may limit its availability and use in some labs.
Orientations Futures
There are several future directions for the study of 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione. One potential direction is the further investigation of its anti-inflammatory and antioxidant properties, including its potential use in the treatment of diseases such as cancer and diabetes. Another direction is the exploration of its insecticidal and fungicidal properties, including its potential use as an alternative to traditional pesticides. Additionally, 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione may have potential applications in the field of materials science, including its use as a building block for the synthesis of novel materials.
Méthodes De Synthèse
3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione can be synthesized through the reaction of 2-furylcarbinol with isopropyl chloroformate in the presence of triethylamine. The resulting intermediate is then treated with sodium hydride and cyclobutanone to yield 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione.
Applications De Recherche Scientifique
3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has been studied for its potential applications in the fields of medicine, agriculture, and materials science. In medicine, 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and diabetes. In agriculture, 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In materials science, 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has been studied for its potential use as a building block for the synthesis of novel materials.
Propriétés
Nom du produit |
3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione |
|---|---|
Formule moléculaire |
C11H10O4 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
3-(furan-2-yl)-4-propan-2-yloxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H10O4/c1-6(2)15-11-8(9(12)10(11)13)7-4-3-5-14-7/h3-6H,1-2H3 |
Clé InChI |
JENVFOBKOJFAHD-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=O)C1=O)C2=CC=CO2 |
SMILES canonique |
CC(C)OC1=C(C(=O)C1=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)

![4-[(3-Fluorophenyl)acetyl]morpholine](/img/structure/B303279.png)
![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)

![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)

![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)
![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)


![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)